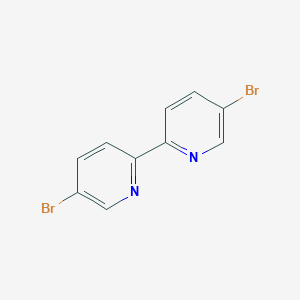

5,5'-Dibromo-2,2'-bipyridine

Vue d'ensemble

Description

La dichlorofluorescéine est un colorant organique appartenant à la famille de la fluorescéine, caractérisée par la substitution d'atomes de chlore aux positions 2 et 7. Elle est largement utilisée comme indicateur dans diverses méthodes analytiques, notamment en argentométrie par la méthode de Fajans. Le composé est connu pour sa capacité à changer de couleur, passant d'incolore à rose pâle lorsqu'il atteint le point d'équivalence dans les réactions de titrage .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La dichlorofluorescéine est synthétisée par réaction de la fluorescéine avec du chlore gazeux. Le procédé implique la chloration de la fluorescéine en présence d'un solvant approprié, tel que l'acide acétique, sous des conditions de température contrôlées. La réaction se déroule généralement comme suit : [ \text{Fluorescéine} + \text{Chlore} \rightarrow \text{Dichlorofluorescéine} ]

Méthodes de production industrielle : Dans les milieux industriels, la production de dichlorofluorescéine implique des réacteurs de chloration à grande échelle où la fluorescéine est exposée au chlore gazeux dans des conditions optimisées pour garantir un rendement et une pureté élevés. La réaction est surveillée et contrôlée pour empêcher la surchloration et obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La dichlorofluorescéine subit diverses réactions chimiques, notamment :

Oxydation : La dichlorofluorescéine peut être oxydée pour former du diacétate de dichlorofluorescéine, un composé fluorescent utilisé dans les dosages cellulaires.

Réduction : Le composé peut être réduit à sa forme non fluorescente, la dichlorofluorescine, qui est utilisée comme sonde pour détecter les espèces réactives de l'oxygène.

Substitution : La dichlorofluorescéine peut participer à des réactions de substitution où les atomes de chlore sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène (H₂O₂) en présence d'une enzyme peroxydase.

Réduction : Agents réducteurs tels que le borohydrure de sodium (NaBH₄).

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits formés :

Oxydation : Diacétate de dichlorofluorescéine.

Réduction : Dichlorofluorescine.

Substitution : Divers dérivés substitués de la fluorescéine

4. Applications de la recherche scientifique

La dichlorofluorescéine a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme indicateur dans les méthodes de titrage et comme sonde fluorescente dans diverses analyses chimiques.

Biologie : Employée dans les dosages cellulaires pour mesurer les espèces réactives de l'oxygène et le stress oxydatif.

Médecine : Utilisée dans les tests de diagnostic et les techniques d'imagerie pour détecter les modifications cellulaires et les marqueurs de la maladie.

Industrie : Appliquée dans la fabrication de cellules solaires sensibilisées à la teinture et comme composant dans les colorants fluorescents pour diverses applications industrielles

5. Mécanisme d'action

La dichlorofluorescéine exerce ses effets grâce à sa capacité à fluorescer lors de l'oxydation. Le composé est initialement non fluorescent, mais devient hautement fluorescent lorsqu'il est oxydé par des espèces réactives de l'oxygène. Cette propriété en fait une excellente sonde pour détecter le stress oxydatif et mesurer la présence d'espèces réactives de l'oxygène dans les systèmes biologiques. Les cibles moléculaires comprennent les composants cellulaires qui génèrent ou interagissent avec les espèces réactives de l'oxygène, tels que les mitochondries et les enzymes peroxydases .

Composés similaires :

Fluorescéine : Le composé parent de la dichlorofluorescéine, utilisé dans des applications similaires, mais sans les substitutions de chlore.

Carboxyfluorescéine : Un dérivé avec des groupes carboxyle, utilisé pour la détection du pH dans les milieux plus acides.

Diacétate de dichlorofluorescéine : Un dérivé utilisé dans les dosages cellulaires pour détecter les espèces réactives de l'oxygène.

Unicité : La dichlorofluorescéine est unique en raison de ses substitutions de chlore, qui améliorent ses propriétés fluorescentes et la rendent plus adaptée à des applications analytiques et biologiques spécifiques par rapport à son composé parent, la fluorescéine .

Applications De Recherche Scientifique

Dichlorofluorescein has a wide range of applications in scientific research, including:

Chemistry: Used as an indicator in titration methods and as a fluorescent probe in various chemical assays.

Biology: Employed in cellular assays to measure reactive oxygen species and oxidative stress.

Medicine: Utilized in diagnostic assays and imaging techniques to detect cellular changes and disease markers.

Industry: Applied in the manufacturing of dye-sensitized solar cells and as a component in fluorescent dyes for various industrial applications

Mécanisme D'action

Dichlorofluorescein exerts its effects through its ability to fluoresce upon oxidation. The compound is initially non-fluorescent but becomes highly fluorescent when oxidized by reactive oxygen species. This property makes it an excellent probe for detecting oxidative stress and measuring the presence of reactive oxygen species in biological systems. The molecular targets include cellular components that generate or interact with reactive oxygen species, such as mitochondria and peroxidase enzymes .

Comparaison Avec Des Composés Similaires

Fluorescein: The parent compound of dichlorofluorescein, used in similar applications but lacks the chlorine substitutions.

Carboxyfluorescein: A derivative with carboxyl groups, used for pH detection in more acidic environments.

Dichlorofluorescein diacetate: A derivative used in cellular assays for detecting reactive oxygen species.

Uniqueness: Dichlorofluorescein is unique due to its chlorine substitutions, which enhance its fluorescent properties and make it more suitable for specific analytical and biological applications compared to its parent compound, fluorescein .

Activité Biologique

5,5'-Dibromo-2,2'-bipyridine (DBBP) is a bipyridine derivative with significant biological and chemical properties. This article explores its synthesis, biological activities, and potential applications in various fields.

This compound has the molecular formula and a molecular weight of 313.98 g/mol. It is characterized by two bromine atoms at the 5 and 5' positions of the bipyridine structure. The synthesis of DBBP can be achieved through various methods, including direct bromination of 2,2'-bipyridine or via radical decarboxylative bromination techniques .

Synthesis Overview

| Method | Description | Yield |

|---|---|---|

| Direct Bromination | Bromination of 2,2'-bipyridine at high temperatures | Variable |

| Decarboxylative Bromination | Utilizes acid chlorides and radical initiators | High |

Antimicrobial Properties

DBBP exhibits notable antimicrobial activity against a variety of pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cytotoxicity

Research has demonstrated that DBBP possesses cytotoxic effects on various cancer cell lines. In vitro studies show that it can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy . The mechanism behind this activity may involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death.

Enzyme Inhibition

DBBP has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and pharmacokinetics, highlighting its relevance in pharmacological studies .

Case Studies

- Anticancer Activity : A study evaluated the effects of DBBP on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers after treatment with DBBP, suggesting its potential as a therapeutic agent against breast cancer .

- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, DBBP showed significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceuticals : Its ability to inhibit specific enzymes positions DBBP as a valuable compound in drug development.

- Material Science : DBBP is utilized in synthesizing coordination compounds and organic light-emitting diodes (OLEDs), owing to its excellent coordination properties .

- Biodiagnostics : Its luminescent properties are explored in biosensing applications for detecting biomolecules associated with diseases .

Propriétés

IUPAC Name |

5-bromo-2-(5-bromopyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWPRPLNUUMYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447824 | |

| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-18-7 | |

| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-Dibromo-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5,5'-Dibromo-2,2'-bipyridine (also referred to as dbbpy in some papers) is an organic compound with the molecular formula C10H6Br2N2. [] Its molecular weight is 314.0 g/mol. [] The molecule exhibits an anti coplanar conformation of the bipyridine moiety. [] Spectroscopic data such as 1H NMR, IR, and UV-Vis are commonly used to characterize synthesized compounds incorporating this compound. [, , , , , , ]

ANone: Several synthetic routes exist:

- Stille Coupling: This method uses 2,5-dibromopyridine and hexamethylditin in the presence of a palladium catalyst like [Pd(PPh3)4]. [] Another approach couples 2,5-dibromopyridine with 5-bromo-2-trialkylstannylpyridines using palladium catalysts. []

- Reductive Symmetric Coupling: This method utilizes hexa-n-butyldistannane to couple 2,5-dibromopyridine. []

- Palladium-Catalyzed Dimerization: this compound can be unexpectedly obtained as a byproduct in the Heck reaction of 2,5-dibromopyridine with alkenes, likely through a palladium-catalyzed dimerization pathway. []

ANone: this compound is primarily used as a versatile building block in organic synthesis, particularly for:

- Ligand Synthesis: It serves as a precursor for various bidentate N-donor ligands used in coordination chemistry. These ligands are often employed in the synthesis of metal complexes with applications in catalysis, photochemistry, and materials science. [, , , , , , , ]

- Polymer Synthesis: The bromine atoms provide handles for further functionalization via cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the incorporation of the bipyridine unit into polymers. These polymers find applications in materials science, including light-emitting materials and porous polymers for CO2 capture. [, , , , ]

- Molecular Rod Synthesis: Its rigid structure makes it a suitable building block for constructing molecular rods, which are of interest in supramolecular chemistry and nanotechnology. []

ANone: Metal complexes incorporating ligands derived from this compound demonstrate catalytic activity in various reactions, including:

- Epoxidation: Dioxomolybdenum(VI) complexes with this compound and other substituted bipyridine ligands exhibit high activity and selectivity in the epoxidation of cyclooctene using tert-butyl hydroperoxide as the oxidant. []

- CO2 Fixation: Porous hybrid polymers incorporating this compound and coordinated ZnBr2 show enhanced heterogeneous catalytic activity in the cycloaddition of CO2 with epoxides, producing cyclic carbonates under mild, co-catalyst-free conditions. []

ANone: The structure of this compound significantly impacts its reactivity and the properties of its derivatives:

- Bromine Substituents: The bromine atoms at the 5 and 5' positions are susceptible to various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. [, , , , , , , ]

- Bipyridine Core: The bipyridine core acts as a strong chelating ligand for various metal ions, influencing the electronic properties and reactivity of the resulting metal complexes. The nature of the substituents on the bipyridine ring can further modulate these properties, affecting the complex's catalytic activity, redox potential, and photophysical behavior. [, , , , , , , ]

- Planar Conformation: The planar conformation of the bipyridine unit contributes to the rigidity of this compound and its derivatives. This rigidity can impact the packing of molecules in the solid state and influence the morphology of polymers incorporating this unit. []

ANone: Computational chemistry plays a crucial role in studying this compound and its derivatives:

- DFT Calculations: Density Functional Theory calculations help understand the electronic structure, stability, and reactivity of metal complexes with this compound-derived ligands. These calculations can provide insights into the catalytic mechanisms and predict the properties of new complexes. []

ANone: A variety of analytical methods are employed for the characterization of this compound and its derivatives:

- Spectroscopy: 1H NMR, IR, and UV-Vis spectroscopy are commonly used to confirm the structure and investigate the electronic properties of synthesized compounds. [, , , , , , ]

- X-ray Crystallography: This technique provides detailed information about the solid-state structure of this compound and its derivatives, including bond lengths, angles, and molecular packing. [, , ]

- Electrochemistry: Cyclic voltammetry helps study the redox behavior of metal complexes containing this compound-derived ligands, providing information about their electrochemical properties and potential applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.